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CAS No.: 220988-26-1
Cat. No.: B1241569
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Executive Summary & Scientific Context

Nevirapine (NVP) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the
treatment of HIV-1.[1][2][3] As a BCS Class Il compound (Low Solubility, High Permeability), the
in vivo absorption of Nevirapine is dissolution-rate limited.[4][5] Consequently, the dissolution
test is not merely a quality control check but a critical surrogate for bioequivalence.

The Hemihydrate Challenge: This protocol specifically addresses Nevirapine Hemihydrate.
Unlike the anhydrous form, the hemihydrate (

) exhibits distinct crystal lattice energy and wettability profiles. The hemihydrate is
thermodynamically stable in aqueous environments but possesses lower agueous solubility
compared to the anhydrous form in certain conditions.

e pKa: ~2.8 (Weak base).[4][6]

» Solubility Profile: Highly soluble in acidic pH (pH < pKa), drastically reduced solubility in
neutral/alkaline media (pH 6.8).

Strategic Directive: This guide moves beyond simple pharmacopeial compliance. It establishes
a discriminatory dissolution framework capable of detecting changes in polymorphic form,
particle size distribution (PSD), and manufacturing process variables (granulation endpoint).
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Pre-Formulation & Physicochemical Grounding

Before executing the protocol, the solubility profile must be mapped to ensure Sink Conditions

(where the medium volume can dissolve at least 3x the drug dosage).

Parameter Value | Characteristic

Impact on Dissolution

API Form Hemihydrate

Slower intrinsic dissolution rate
than anhydrous; requires

rigorous wetting control.

pKa 2.8

Solubility is pH-dependent.[4]
[6] High in 0.1N HCI; Low in pH
6.8.

Dose 200 mg (Standard)

Requires surfactant (SLS) in
neutral media to maintain sink

conditions.

Absorption Window Stomach & Upper Intestine

Testing must cover pH 1.2
(Gastric) and pH 6.8
(Intestinal).

Standardized Dissolution Protocol (QC Release)

This protocol aligns with USP/FDA standards for immediate-release tablets but includes

enhanced controls for the hemihydrate form.

Instrumentation & Parameters

o Apparatus: USP Type Il (Paddle).[7] Note: Paddles are preferred over Baskets (Type I) to

prevent gummy clogging often seen with hemihydrate formulations.

o Vessel Volume: 900 mL.[4][7][8][9]

e Temperature: 37.0°C £ 0.5°C.[10][11]

» Rotation Speed: 50 RPM (Standard) or 75 RPM (if coning occurs).
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e Dissolution Medium: 0.1 N Hydrochloric Acid (HCI).[6][7][9]

Reagent Preparation

e 0.1 N HCI: Slowly add 8.5 mL of concentrated HCI (37%) to 900 mL of degassed purified
water. Dilute to 1000 mL.[8]

 Critical Step: Media must be degassed (Helium sparging or vacuum filtration at 41°C) to
prevent bubble formation on the tablet surface, which artificially lowers release rates.

Experimental Workflow (Step-by-Step)

o System Suitability: Verify temperature and paddle wobble (< 1.0 mm) before starting.

e Media Addition: Dispense 900 mL of 0.1 N HCl into each of the 6 vessels. Allow to equilibrate
to 37°C.

o Sample Introduction: Carefully slide one tablet down the vessel wall to rest at the bottom
center. Do not drop from height to avoid chipping.

» Timing: Start rotation immediately upon dropping the last tablet.
e Sampling: Withdraw 5 mL aliquots at 15, 30, 45, and 60 minutes.
o Cannula Filter: Use a 10 um porous filter tip.

o Syringe Filter: Filter immediately through a 0.45 um PVDF or PTFE filter (discard first 2 mL
to saturate filter adsorption sites).

» Replenishment: Replace withdrawn volume with 5 mL of fresh pre-warmed medium (optional
if mathematical correction is used).

Biorelevant/Discriminatory Method (R&D
Optimization)

For formulation development, 0.1 N HCl is often "too good" (non-discriminatory). To detect
differences in hemihydrate particle size or binder effects, use a medium closer to intestinal pH.
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e Medium: Phosphate Buffer pH 6.8 + 2.0% Sodium Lauryl Sulfate (SLS).

» Rationale: The SLS creates sink conditions at neutral pH where Nevirapine is naturally
insoluble, mimicking the solubilizing effect of bile salts.

Analytical Quantification (HPLC Method)

While UV spectrophotometry (at 280 nm) is acceptable for routine QC, HPLC is mandatory
during development to separate Nevirapine from potential hemihydrate degradation products or
excipient interferences.

HPLC Conditions

e Column: C18 (e.g., Waters Symmetry or Agilent Zorbax), 150 mm x 4.6 mm, 5 pm.

Mobile Phase: Phosphate Buffer pH 6.0 : Acetonitrile (60:40 v/v).

o Buffer Prep: 20 mM Potassium Dihydrogen Phosphate (

Flow Rate: 1.0 mL/min.

Detection: UV at 283 nm (Lambda max for Nevirapine).

Injection Volume: 20 pL.

Run Time: ~8 minutes (Nevirapine retention ~4-5 min).

Calculation
o : Peak Area[8]

e : Standard concentration (mg/mL)
¢ : Potency of standard (decimal)[7]

e : Label Claim (200 mg)[2][12]

Visualization of Workflows
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Figure 1: Dissolution Decision Logic & Workflow

This diagram illustrates the decision process for selecting media and the operational workflow.
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Caption: Operational workflow for Nevirapine Hemihydrate dissolution, distinguishing between

QC release and discriminatory R&D pathways.

Validation & Troubleshooting (Self-Validating

Systems)

To ensure trustworthiness, the protocol includes specific failure-mode checks.

Common Pitfalls & Solutions

Issue

Probable Cause

Corrective Action

Coning

Hemihydrate powder is dense
and hydrophobic, settling in
the center under the paddle

(dead zone).

Increase speed to 75 RPM or
switch to Peak vessels (if

regulatory approved).

High Variability (RSD > 10%)

Poor wetting of the tablet

surface.

Ensure media is degassed.
Check formulation for
adequate disintegrant/binder

ratio.

Low Recovery (< 90%)

Adsorption of drug to filter

membrane.

Validation Step: Saturate filters
by discarding the first 3-5 mL
of filtrate. Use PVDF filters
(low binding).

Peak Tailing in HPLC

Secondary interactions with

silanols.

Ensure mobile phase contains
phosphate buffer (pH 6.0) to

suppress silanol ionization.

Acceptance Criteria (USP <711>)

e Stage 1 (S1): 6 units tested. Each unit must be

o Stage 2 (S2): Test 6 additional units. Average of 12 units
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, and no unit

Standard Q Value: Typically 80% dissolved at 45 minutes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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